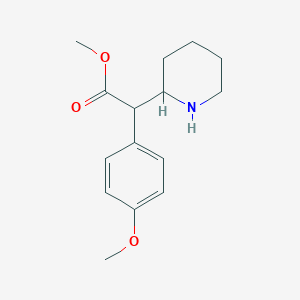

p-Methoxymethylphenidate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

methyl 2-(4-methoxyphenyl)-2-piperidin-2-ylacetate |

InChI |

InChI=1S/C15H21NO3/c1-18-12-8-6-11(7-9-12)14(15(17)19-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3 |

InChI Key |

FCAMCDYOMMHOJE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC |

Synonyms |

p-methoxymethylphenidate p-OCH3-MPH |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of P Methoxymethylphenidate

Foundational Synthetic Pathways for Methylphenidate Analogues

The synthesis of methylphenidate and its analogues, including p-MeO-MPH, is built upon several foundational chemical strategies. These methods are often adapted and optimized to produce specific derivatives with desired chemical properties.

Optimization of Racemic Mixture Resolution

Methylphenidate and its analogues possess two chiral centers, leading to the existence of four possible stereoisomers. As the biological activity often resides in a specific isomer, the resolution of the racemic mixture is a critical step. Various techniques have been developed to separate these enantiomers and diastereomers.

One common approach involves the use of chiral resolving agents to form diastereomeric salts that can be separated by fractional crystallization. For instance, (R)-(-)-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) has been effectively used to resolve (±)-threo-methylphenidate, yielding the desired (2R,2'R)-threo-methylphenidate diastereomeric salt with high enantiopurity. Other chiral acids, such as di-p-toluoyl-D-tartaric acid, have also been employed in the presence of a base to facilitate the precipitation of the desired d-threo-methylphenidate salt.

Enzymatic resolution offers another powerful method. Enzymes like α-chymotrypsin or subtilisin Carlsberg can selectively hydrolyze one enantiomer of a methylphenidate derivative, allowing for the separation of the unreacted enantiomer. Chromatographic methods, including high-performance liquid chromatography (HPLC) with chiral stationary phases and supercritical fluid chromatography (SFC), are also widely used for the analytical and preparative separation of methylphenidate stereoisomers.

| Resolution Technique | Chiral Agent/Stationary Phase | Key Principle |

| Fractional Crystallization | (R)-(-)-Binaphthyl-2,2'-diyl hydrogen phosphate, Di-p-toluoyl-D-tartaric acid | Formation of diastereomeric salts with different solubilities. |

| Enzymatic Resolution | α-Chymotrypsin, Subtilisin Carlsberg | Selective enzymatic reaction with one enantiomer. |

| Chiral HPLC | Vancomycin-based chiral columns | Differential interaction of enantiomers with a chiral stationary phase. |

| Supercritical Fluid Chromatography (SFC) | Chiral stationary phases | Separation of enantiomers using a supercritical fluid as the mobile phase. |

Application of Hydrogenation Techniques with Palladium Catalysts

A prevalent strategy for the synthesis of the piperidine (B6355638) ring in methylphenidate analogues involves the hydrogenation of a corresponding pyridine (B92270) precursor. Palladium-based catalysts are frequently employed for this transformation due to their efficiency and selectivity.

The reduction of the pyridine ring is typically carried out using hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and desired stereoselectivity. For instance, the hydrogenation of α-phenyl-α-pyridyl-2-methylacetate can be performed with 5% Pd/C in a solution of perchloric acid and acetic acid to yield the piperidine ring of methylphenidate. The use of acidic conditions can facilitate the reduction by protonating the pyridine ring, making it more susceptible to hydrogenation.

Adaptation for Methoxy-Substituted Variants

The synthesis of p-MeO-MPH requires the adaptation of general synthetic routes to incorporate the p-methoxy substituent on the phenyl ring. This is often achieved by starting with a precursor that already contains the desired methoxy (B1213986) group.

A short and efficient synthesis of a racemic mixture of threo- and erythro-p-methoxymethylphenidate has been described starting from α-ethoxy carbamate (B1207046) and a p-methoxy-substituted silyl (B83357) ketene (B1206846) acetal (B89532). researchgate.net The condensation of these two starting materials in the presence of a catalyst like TESOTf (Triethylsilyl trifluoromethanesulfonate) yields a mixture of carbamates. Subsequent hydrogenolysis of this mixture using a palladium catalyst, such as palladium hydroxide (B78521) (Pd(OH)2), removes a protecting group and leads to the formation of the threo- and erythro-p-methoxymethylphenidate products. These diastereomers can then be separated by flash chromatography.

Key Synthetic Pathways Specific to p-Methoxymethylphenidate

Beyond the foundational methods, specific synthetic routes have been developed to construct the this compound molecule, focusing on the formation of the piperidine ring and the attachment of the p-methoxyphenylacetyl group.

Reduction of Pyridine Precursors to Piperidine Intermediates

A key step in the synthesis of p-MeO-MPH is the reduction of a pyridine ring to a piperidine ring. This transformation is crucial for forming the core heterocyclic structure of the molecule. One established method involves the catalytic hydrogenation of a pyridine derivative. For example, a substituted pyridine can be hydrogenated using a platinum oxide (PtO2) catalyst in a protic solvent like glacial acetic acid under hydrogen pressure. nih.gov This method allows for the synthesis of various piperidine derivatives.

Another approach involves the asymmetric hydrogenation of N-iminopyridinium ylides. This technique provides access to enantioenriched substituted piperidines. By optimizing the electronic properties of the catalyst through ligand modification, enhanced reactivity and good enantiomeric excesses can be achieved.

Friedel-Crafts Alkylation or Nucleophilic Aromatic Substitution Approaches

While direct Friedel-Crafts alkylation of a piperidine derivative with a p-methoxyphenylacetyl halide or anhydride (B1165640) presents a theoretical route to p-MeO-MPH, this approach is often complicated by potential side reactions and the reactivity of the piperidine ring.

A more plausible approach involves the construction of the p-methoxyphenyl-piperidine bond through a multi-step sequence. One potential pathway begins with the synthesis of p-methoxyphenylacetonitrile from anisyl alcohol. This nitrile can then serve as a precursor for the p-methoxyphenylacetic acid moiety.

A nucleophilic aromatic substitution (SNAr) reaction could also be envisioned, where a piperidine-2-acetate derivative acts as the nucleophile attacking a p-substituted anisole (B1667542) with a suitable leaving group. However, SNAr reactions on unactivated benzene (B151609) rings are generally difficult. The presence of the methoxy group, an electron-donating group, further disfavors this reaction pathway. Therefore, this approach would likely require a highly activated p-methoxyphenyl precursor or specific catalytic conditions to be viable.

A more common and practical strategy involves the initial synthesis of a piperidine precursor, followed by the attachment of the p-methoxyphenylacetyl group. For instance, a piperidine-2-carboxamide (B12353) can be synthesized and then coupled with a p-methoxyphenyl derivative.

Stereoselective Synthesis Methodologies

The stereoselective synthesis of p-substituted methylphenidate analogs, including the p-methoxy derivative which serves as a close structural precedent for this compound, has been a subject of significant research to isolate therapeutically active isomers. A notable approach involves the asymmetric synthesis starting from chiral precursors to control the stereochemistry of the final compound.

One established methodology reports the asymmetric synthesis of the individual enantiomers of methylphenidate and its para-substituted derivatives, such as the p-bromo and p-methoxy analogs. nih.govresearchgate.net This method demonstrates the versatility to produce specific stereoisomers with high enantiomeric purity. The synthesis can commence from either d-pipecolic acid to yield the (2R,2'R) and (2S,2'R) enantiomers or from l-pipecolic acid for the (2S,2'S) and (2R,2'S) enantiomers. nih.govresearchgate.net For the p-methoxy derivative, this approach has been shown to produce the (2R,2'R) and (2S,2'S) enantiomers in comparable yields and enantiomeric purities to the parent compound. nih.govresearchgate.net

Another synthetic route describes a concise preparation of racemic threo- and erythro-methylphenidate and its p-methoxy derivative. researchgate.net This method involves the condensation between an α-ethoxy carbamate and a silyl ketene acetal in the presence of a catalyst, followed by hydrogenolysis and treatment with hydrochloric acid in methanol (B129727) to yield the final hydrochloride salts. researchgate.net While this method produces a racemic mixture, it provides a straightforward route to the fundamental structure of this compound.

The table below summarizes key aspects of these stereoselective synthesis strategies.

| Starting Material | Key Reagents/Steps | Target Stereoisomers | Reference |

| d-Pipecolic acid | Asymmetric synthesis pathway | (2R,2'R) and (2S,2'R) | nih.govresearchgate.net |

| l-Pipecolic acid | Asymmetric synthesis pathway | (2S,2'S) and (2R,2'S) | nih.govresearchgate.net |

| α-Ethoxy carbamate and silyl ketene acetal | Condensation, hydrogenolysis, HCl/MeOH | Racemic threo and erythro | researchgate.net |

Methodological Considerations in Laboratory Synthesis

The successful laboratory synthesis of this compound hinges on careful consideration of reagent selection, stoichiometry, and reaction conditions to ensure optimal yield and purity.

The introduction of the p-methoxymethyl group onto the phenyl ring is a critical step. While direct protocols for this compound are not extensively detailed in publicly available literature, analogous syntheses of para-substituted analogs provide insight into plausible reagent choices. The synthesis of the p-methoxy derivative, for instance, utilizes starting materials already containing the methoxy group on the phenyl ring. researchgate.net For the incorporation of a methoxy-methyl group, a common strategy in organic synthesis would involve the use of a suitable para-substituted phenyl precursor, such as p-(methoxymethyl)phenylacetonitrile or a similar synthon, which would then be carried through the synthetic sequence.

Throughout the synthesis, precise control of stoichiometry is crucial to drive the reaction towards the desired product and minimize the formation of byproducts. For instance, in the condensation reaction described for the synthesis of the p-methoxy analog, the molar ratio of the reactants and catalyst must be carefully managed. researchgate.net

Temperature monitoring is equally critical as reaction temperatures can significantly influence reaction rates, selectivity, and the stability of intermediates. Many of the synthetic steps for related compounds are conducted at specific, often low, temperatures to ensure stereochemical control and prevent unwanted side reactions. For example, certain steps in the asymmetric synthesis of methylphenidate analogs are performed at controlled temperatures to maintain the integrity of the chiral centers.

Purification Techniques for this compound

Post-synthesis, purification is paramount to isolate this compound from unreacted starting materials, reagents, and byproducts, and to separate the desired stereoisomers.

Recrystallization is a fundamental technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical for effective purification. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For methylphenidate and its analogs, recrystallization is often employed in the final step to obtain the pure hydrochloride salt. The process typically involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of pure crystals.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final compound and for separating stereoisomers. Chiral HPLC methods are particularly important for analyzing the enantiomeric excess of stereoselectively synthesized products. For methylphenidate and its analogs, various HPLC methods have been developed. These methods often utilize a chiral stationary phase that interacts differently with the enantiomers, allowing for their separation and quantification. The choice of mobile phase, flow rate, and detector wavelength are critical parameters that must be optimized for the specific compound.

The table below outlines typical considerations for the purification of this compound.

| Technique | Key Parameters | Purpose |

| Recrystallization | Solvent selection, temperature gradient | Removal of impurities, isolation of the pure solid compound |

| HPLC | Chiral stationary phase, mobile phase composition, flow rate, detection wavelength | Purity assessment, enantiomeric excess determination, separation of stereoisomers |

Development of Novel Phenidate Derivatives Modifying Phenyl Ring Substitutions

The exploration of novel phenidate derivatives through the modification of phenyl ring substitutions has been a significant area of research. This strategy aims to understand and optimize the interaction of these compounds with their biological targets, primarily the dopamine (B1211576) transporter (DAT). The synthesis and analysis of various analogs have provided crucial insights into the structure-activity relationships (SAR) governing their potency and binding affinity.

A primary synthetic route for these derivatives involves the alkylation of 2-bromopyridine (B144113) with anions generated from various substituted phenylacetonitriles. nih.govgoogle.com This method has been effectively used to create a series of aromatic ring-substituted methylphenidate analogs, allowing for systematic investigation into the effects of different functional groups on the phenyl ring. nih.gov Another approach utilizes rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine, where the aryl component of the diazo compound is varied to produce different phenyl-substituted analogs. researchgate.net Furthermore, asymmetric synthesis methods have been developed to produce specific enantiomers of para-substituted derivatives, starting from chiral educts like d- or l-pipecolic acid. researchgate.net

Quantitative structure-activity relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies have been instrumental in building models to predict the DAT binding affinity of these analogs. nih.govresearchgate.net These studies have consistently shown that substitution on the phenyl ring is a major determinant of binding affinity. nih.gov

Research findings indicate that both the position and the electronic properties of the substituent on the phenyl ring significantly influence the compound's activity:

Positional Effects : Substituents at the ortho position of the phenyl ring have been found to dramatically decrease potency compared to the corresponding meta- and para-substituted derivatives. nih.gov CoMFA models suggest that the 2'-position (ortho) of the phenyl ring cannot tolerate significant steric bulk. nih.govresearchgate.net

Electronic Effects : The addition of electron-withdrawing groups, such as halogens, to the 3' (meta) or 4' (para) positions of the phenyl ring generally leads to improved DAT binding affinity. nih.govnih.gov Conversely, electron-donating substituents at these positions tend to cause little change or a slight decrease in potency. nih.gov The most potent compounds identified in one study were those with m- or p-halo substituents. nih.gov For instance, m,p-dichloro-threo-methylphenidate was found to be 32-fold more potent than the parent compound, threo-methylphenidate, in inhibiting dopamine uptake. nih.gov

Steric Effects : Optimal substituents are those whose bulk is primarily situated in the plane of the phenyl ring. nih.govresearchgate.net Substituents with considerable bulk positioned above or below the plane of the ring have been shown to result in decreased binding affinity. nih.gov

The table below summarizes the research findings on various phenyl ring-substituted threo-methylphenidate (TMP) analogs and their relative potency.

| Compound | Substituent Position(s) | Substituent Type | Relative Potency (Dopamine Uptake Inhibition vs. TMP) | Reference |

| m-Bromo-TMP | meta | Electron-withdrawing (Halo) | ~20x more potent (in [3H]WIN 35,428 binding) | nih.gov |

| m,p-Dichloro-TMP | meta, para | Electron-withdrawing (Halo) | 32x more potent | nih.gov |

| p-Chloro-TMP | para | Electron-withdrawing (Halo) | More potent than TMP | nih.gov |

| p-Iodo-TMP | para | Electron-withdrawing (Halo) | More potent than TMP | nih.gov |

| p-Methyl-TMP | para | Electron-donating (Alkyl) | Similar or slightly less potent than TMP | nih.govresearchgate.net |

| p-Methoxy-TMP | para | Electron-donating (Alkoxy) | Less potent than TMP | nih.govresearchgate.net |

| Ortho-substituted TMPs | ortho | Various | Markedly less potent than TMP | nih.gov |

These detailed investigations highlight a clear correlation between the physicochemical properties of the phenyl ring substituent and the resulting compound's interaction with the dopamine transporter. researchgate.net Specifically, placing compact, electron-withdrawing groups at the meta or para positions is a favorable strategy for enhancing potency.

Pharmacological Characterization at Molecular and Cellular Levels

In Vitro Assay Design and Methodological Best Practices

The in vitro characterization of p-Methoxymethylphenidate involves carefully designed assays to determine its binding affinity for specific molecular targets. These assays are fundamental in elucidating the compound's mechanism of action. The primary targets for methylphenidate and its analogs are the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (5HTT). nih.gov

To assess the affinity of this compound for these transporters, competitive binding assays are employed. These assays utilize radiolabeled ligands that are known to bind to the transporter of interest. For instance, [³H]WIN 35,428 is used for DAT, [³H]nisoxetine for NET, and [³H]paroxetine for 5HTT. nih.gov The assays are typically conducted using membrane preparations from specific brain regions rich in the respective transporters, such as the striatum for DAT, the frontal cortex for NET, and the brainstem for 5HTT. nih.gov

The principle of the assay is to measure the ability of the test compound, in this case this compound, to displace the radioligand from the transporter. The concentration of the test compound is varied, and the amount of bound radioligand is quantified. A higher affinity of the test compound for the transporter will result in a greater displacement of the radioligand at lower concentrations.

The data obtained from competitive binding assays are used to generate dose-response curves. These curves are graphical representations of the relationship between the concentration of a drug and its effect. In the context of binding assays, the "response" is the percentage of inhibition of radioligand binding. The x-axis of the curve typically represents the logarithm of the concentration of the test compound, while the y-axis represents the percentage of inhibition.

From the dose-response curve, a key parameter known as the IC₅₀ (half-maximal inhibitory concentration) is determined. The IC₅₀ value represents the concentration of the test compound that is required to inhibit 50% of the specific binding of the radioligand. A lower IC₅₀ value indicates a higher binding affinity of the compound for the transporter.

For this compound, the reported IC₅₀ values for binding to the monoamine transporters are crucial for understanding its pharmacological profile. The affinity, represented as the inverse of the inhibition constant (1/Kᵢ), generally follows the order of DAT > NET >> 5HTT. nih.gov This indicates that this compound has a significantly higher affinity for the dopamine and norepinephrine transporters compared to the serotonin transporter. nih.gov

To provide a meaningful interpretation of the binding affinity data for this compound, it is essential to compare its potency with that of well-characterized reference compounds. The parent compound, dl-threo-methylphenidate (commonly known as Ritalin), serves as a primary reference. nih.gov By comparing the IC₅₀ values of this compound to those of methylphenidate, researchers can determine how the addition of a methoxy (B1213986) group at the para position of the phenyl ring influences its binding affinity for the monoamine transporters.

Studies have shown that substitution at the para position of dl-threo-methylphenidate can lead to retained or even increased affinity for the dopamine transporter. nih.gov For instance, the order of affinity for the DAT with different para-substituents has been reported as bromo > iodo > methoxy > hydroxy. nih.gov This contextualization is critical for structure-activity relationship (SAR) studies, which aim to understand how chemical modifications affect a compound's biological activity.

The following table summarizes the in vitro binding affinities (IC₅₀) of this compound and the reference compound, methylphenidate, for the dopamine, norepinephrine, and serotonin transporters.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | 5HTT IC₅₀ (nM) |

| This compound | 33 | 480 | >10,000 |

| Methylphenidate | 118 | 39 | >10,000 |

| Data sourced from a study assessing the affinities of methylphenidate derivatives for monoamine transporters. nih.gov |

Structure Activity Relationships Sar of P Methoxymethylphenidate and Analogues

Impact of Para-Substitution on Pharmacological Activity

The substitution at the para-position of the dl-threo-methylphenidate phenyl ring has been shown to significantly influence its affinity for the dopamine (B1211576) transporter (DAT). Research indicates that such substitutions generally lead to a retention or even an increase in this affinity.

Comparison with Bromine, Iodine, and Hydroxyl Analogues

When compared to other para-substituted analogues, the nature of the substituent group plays a crucial role in determining the potency of the compound at the dopamine transporter. Studies on dl-threo-methylphenidate derivatives have revealed a specific rank order of affinity for the DAT. Specifically, the para-substituted analogues show a hierarchy of bromo > iodo > methoxy (B1213986) > hydroxy in terms of their binding affinity. nih.gov This indicates that while the methoxy group in p-methoxymethylphenidate confers a notable affinity for the DAT, it is slightly less potent in this regard than its bromine and iodine counterparts, but more potent than the hydroxyl analogue.

Influence on Dopamine Transporter Affinity

The affinity of these compounds for the dopamine transporter is a key determinant of their pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value corresponds to a higher binding affinity.

Research using [3H]WIN 35,428 to label dopamine transporter sites in rat striatal membranes has provided specific IC50 values for these para-substituted dl-threo-methylphenidate analogues. nih.gov

| Compound | IC50 at Dopamine Transporter (nM) |

|---|---|

| p-Bromo-dl-threo-methylphenidate | 20 |

| p-Iodo-dl-threo-methylphenidate | Value not explicitly provided in search results |

| p-Methoxy-dl-threo-methylphenidate | Value not explicitly provided in search results |

| p-Hydroxy-dl-threo-methylphenidate | Value not explicitly provided in search results |

| dl-threo-Methylphenidate (unsubstituted) | 82 |

As the table demonstrates, the para-bromo substitution results in a significantly lower IC50 value compared to the unsubstituted dl-threo-methylphenidate, indicating a higher affinity for the dopamine transporter. While the exact IC50 values for the p-methoxy, p-iodo, and p-hydroxy analogues were not specified in the provided search results, the established rank order of affinity (bromo > iodo > methoxy > hydroxy) allows for a qualitative comparison. nih.gov

Stereochemical Considerations in Activity

The methylphenidate molecule contains two chiral centers, giving rise to four possible stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. nih.gov The spatial arrangement of atoms, or stereochemistry, is a critical factor in the pharmacological activity of these compounds.

Differential Effects of Threo- and Erythro-Isomers

Research has consistently shown that the therapeutic effects of methylphenidate and its analogues are primarily associated with the threo diastereomers. researchgate.net The erythro isomers are generally considered to be less active or even inactive at the primary pharmacological targets. For instance, the dl-erythro isomer of o-bromomethylphenidate was found to have no significant binding affinity for the dopamine transporter, with an IC50 value greater than 50,000 nM. nih.gov This stark difference in activity underscores the importance of the threo configuration for interaction with the dopamine transporter. The pharmacological activity of a mixture of 4-fluoromethylphenidate (B12786486) was found to reside with the (±)-threo-isomers and not the (±)-erythro isomers. researchgate.net

Enantiomeric Excess and Activity

Within the therapeutically active threo pair of enantiomers, further differentiation in activity is observed. The d-threo-enantiomer is predominantly responsible for the pharmacological actions of methylphenidate. nih.govnih.gov Studies evaluating the enantiomers of threo-methylphenidate have demonstrated that the d-isomer is more potent than the l-isomer in inhibiting the uptake of dopamine and norepinephrine (B1679862). nih.govresearchgate.net Furthermore, the d-enantiomer is primarily responsible for the induction of locomotor activity. nih.govresearchgate.net This indicates that a higher enantiomeric excess of the d-threo-isomer would lead to a more potent compound. The affinity for catecholaminergic sites largely resides in the d-MPH isomer. nih.gov

Correlation between Structural Modifications and Neurochemical Effects

The structural modifications of the methylphenidate molecule, such as the para-methoxy substitution in this compound, directly correlate with its neurochemical effects. The primary mechanism of action for methylphenidate and its analogues is the inhibition of the dopamine and norepinephrine transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.

Studies have shown that bromine-substituted derivatives of methylphenidate, which exhibit high affinity for the dopamine transporter, also lead to an elevation of striatal extracellular dopamine and stimulation of locomotor activity in rodents. aminer.cn While direct comparative data for this compound's effect on locomotor activity was not available in the provided search results, its established affinity for the dopamine transporter suggests a similar, albeit potentially less potent, effect compared to its bromo and iodo counterparts, and a more potent effect than its hydroxy analogue. This is consistent with the general principle that higher affinity for the dopamine transporter correlates with a greater increase in extracellular dopamine and subsequent behavioral effects like increased locomotor activity. nih.govplos.orgfrontiersin.orgnih.gov

Computational and Predictive SAR Approaches

Computational and predictive methodologies are integral to modern medicinal chemistry, offering profound insights into the structure-activity relationships (SAR) of novel psychoactive compounds like this compound. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide a theoretical framework to understand how structural modifications of the methylphenidate scaffold influence its interaction with monoamine transporters.

The primary mechanism of action for methylphenidate and its analogues is the inhibition of the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET). nih.gov Computational studies aim to elucidate the molecular determinants governing the binding affinity and selectivity of these compounds for their biological targets.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For methylphenidate analogues, these models often utilize a range of physicochemical descriptors to predict their potency as DAT inhibitors. Early 2D-QSAR models for a diverse set of DAT inhibitors have demonstrated robust predictive power. nih.gov More advanced 3D-QSAR and 4D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional conformation of the molecules and their interaction fields (steric and electrostatic). nih.govmdpi.com

These models have highlighted the importance of several key molecular features for DAT inhibition:

Electronic Properties: The electronic nature of substituents on the phenyl ring significantly modulates binding affinity. QSAR studies on related compounds have shown that electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a dominant role in their activity. nih.gov

Steric Factors: The size and shape of substituents are critical. For a series of para-substituted methcathinone (B1676376) analogues, a related class of psychostimulants, the steric bulk of the para substituent was a key determinant of selectivity for DAT over the serotonin (B10506) transporter (SERT). nih.gov This suggests that the spatial dimensions of the p-methoxy group in this compound are crucial for its interaction within the DAT binding pocket.

Lipophilicity: The hydrophobicity of the molecule can influence its ability to cross the blood-brain barrier and interact with the generally hydrophobic binding sites of transporters.

Molecular Docking

Molecular docking simulations provide a visual and energetic prediction of how a ligand, such as this compound, fits into the binding site of its target protein. nih.govnih.gov Given that a crystal structure of the human DAT is available, homology models and docking studies can be performed with a relatively high degree of confidence. nih.gov

Research on various dl-threo-methylphenidate derivatives has provided experimental data that can be used to validate and refine these computational models. The binding affinities (IC50) for the dopamine transporter (DAT) and norepinephrine transporter (NET) for a selection of these analogues are presented below.

| Compound | Substitution | DAT IC50 (nM) | NET IC50 (nM) |

|---|---|---|---|

| Methylphenidate | Unsubstituted | 15 | 35 |

| p-Bromo-methylphenidate | p-Br | 4 | 10 |

| p-Iodo-methylphenidate | p-I | 6 | 15 |

| p-Hydroxy-methylphenidate | p-OH | 12 | 110 |

| This compound | p-OCH3 | 10 | 70 |

| m-Bromo-methylphenidate | m-Br | 8 | 20 |

| o-Bromo-methylphenidate | o-Br | 150 | 1000 |

The data indicates that substitution at the para position of the phenyl ring generally leads to retained or increased affinity for the DAT. nih.gov Specifically, this compound (IC50 = 10 nM) displays a slightly higher affinity for the DAT compared to the parent compound, methylphenidate (IC50 = 15 nM). nih.gov This suggests that the methoxy group contributes favorably to the binding interaction. Computational models can help rationalize this finding by predicting specific interactions, such as hydrogen bonding or favorable electrostatic interactions, between the methoxy oxygen and the protein. The correlation between the affinities at the DAT and NET for these substituted analogues further underscores the utility of computational models in predicting selectivity. nih.gov

Preclinical Investigations in Animal Models

Behavioral Neuroscience Assessments

Conditioned place preference (CPP) is a behavioral paradigm used to evaluate the rewarding or aversive properties of a stimulus, such as a drug. In studies involving p-Methoxymethylphenidate, this model has been employed to understand its potential for reward and reinforcement.

Research has shown that this compound, a derivative of dl-threo-methylphenidate, can induce a significant increase in place preference in rats. nih.gov When administered intraperitoneally, this compound demonstrated rewarding effects comparable to the parent compound, methylphenidate. nih.gov Specifically, a study reported that this compound induced a significant place preference, indicating its reinforcing properties. nih.gov The magnitude of this effect was noted to be similar to that of methylphenidate but slightly less than that of p-bromomethylphenidate (B1244966), another derivative. nih.gov

The CPP paradigm provides a valuable tool for researchers to investigate the neurobiological underpinnings of reward and addiction. frontiersin.orgpsu.edu The association between the rewarding effects of a substance and the environment in which it is experienced is a powerful and long-lasting phenomenon that can be effectively studied using this method. researchgate.net

Table 1: Conditioned Place Preference Study Findings

| Compound | Result | Comparison |

|---|---|---|

| This compound | Significant increase in place preference | Similar to methylphenidate, slightly less than p-bromomethylphenidate |

| dl-threo-methylphenidate | Significant increase in place preference | - |

*Data sourced from a study on derivatives of dl-threo-methylphenidate. nih.gov *

Locomotor activity assays are fundamental in behavioral pharmacology for assessing the effects of compounds on spontaneous movement in animals, which can be indicative of stimulant or sedative properties. sandiegoinstruments.com

Studies have demonstrated that this compound increases locomotor activity in rats. nih.gov When administered intraperitoneally, the increase in motor activity was found to be similar in extent to that produced by methylphenidate and p-bromomethylphenidate. nih.gov This suggests that this compound shares the psychostimulant properties of its parent compound. nih.gov Furthermore, the administration of this compound did not prevent the increases in locomotor activity induced by a subsequent administration of cocaine, indicating a shared mechanism of action with other psychostimulants. nih.gov

Table 2: Locomotor Activity Assay Findings

| Compound | Effect on Locomotor Activity | Comparison |

|---|---|---|

| This compound | Increased | Similar to methylphenidate and p-bromomethylphenidate |

| Methylphenidate | Increased | - |

| p-bromomethylphenidate | Increased | - |

*Data sourced from a study on methylphenidate derivatives. nih.gov *

Neurobiological Studies in Animal Models

The neurobiological effects of this compound involve the modulation of key neurotransmitter systems, particularly the dopaminergic system, in brain regions associated with reward and motivation. nih.govnih.gov

Microdialysis studies in rats have revealed that this compound increases extracellular dopamine (B1211576) levels in the striatum. nih.gov The extent of this increase was comparable to that observed with methylphenidate and p-bromomethylphenidate. nih.gov The striatum, a critical component of the brain's reward pathway, is a primary target for psychostimulant drugs. nih.govmdpi.com The elevation of extracellular dopamine in this region is a hallmark of many reinforcing substances. nih.gov

Furthermore, the research indicated that pretreatment with this compound did not block the increase in extracellular dopamine induced by a subsequent dose of cocaine. nih.gov This finding suggests that while both drugs impact the dopamine system, their interaction at the molecular level may be complex. The modulation of neurotransmitter systems, including dopamine, serotonin (B10506), GABA, and glutamate, is fundamental to the mechanisms of action of many psychoactive compounds. mdpi.comwikipedia.org

Table 3: Neurotransmitter Modulation in the Striatum

| Compound | Effect on Extracellular Dopamine |

|---|---|

| This compound | Increased |

| Methylphenidate | Increased |

| p-bromomethylphenidate | Increased |

*Data sourced from microdialysis studies in rats. nih.gov *

The administration of psychostimulants can trigger rapid and transient activation of immediate-early genes (IEGs), which are considered markers of neuronal activation. wikipedia.orgelsevierpure.com The induction of IEGs like c-fos and egr-1 is a key molecular response to various cellular stimuli, including drugs of abuse. wikipedia.orgnih.gov

While specific studies on this compound and IEG induction are not detailed in the provided search results, research on related compounds like methamphetamine provides a framework for understanding these processes. Methamphetamine has been shown to significantly increase the expression of c-fos and egr-1 mRNA in several brain regions, including the frontal cortex, nucleus accumbens, and caudate putamen, within 30 minutes of administration. nih.gov This gene expression often correlates with alterations in monoamine levels. nih.gov The activation of IEGs is a crucial step in the long-term changes in the brain that underlie addiction and other behavioral phenomena. elsevierpure.comnih.gov

Circadian rhythms, the approximately 24-hour cycles in physiology and behavior, are regulated by a network of "clock genes". nih.govnih.gov The master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus orchestrates these rhythms throughout the body. nih.govmdpi.com

There is no direct evidence from the provided search results detailing the effects of this compound on circadian rhythms or clock gene expression. However, it is known that psychostimulants can influence locomotor activity, which is a key behavioral output of the circadian system. nih.gov The molecular clockwork involves a feedback loop of core clock genes such as Per1, Per2, Cry1, Cry2, Clock, and Bmal1. mdpi.complos.org Disruptions in the expression of these genes can lead to altered circadian phenotypes. nih.govaging-us.com For instance, mutations in the Per1 gene in mice result in a shorter period of activity-rest cycles. nih.gov Future research could explore whether this compound administration has any impact on the expression of these critical clock genes in the SCN and peripheral tissues.

Comparative Preclinical Studies with Methylphenidate and Other Analogues

Preclinical investigations in animal models have been crucial in elucidating the pharmacological profile of this compound (p-MeO-MPH) relative to its parent compound, methylphenidate (MPH), and other structurally related analogues. These studies, encompassing both in vitro and in vivo methodologies, have provided valuable insights into its monoamine transporter interactions and its effects on locomotor activity.

Monoamine Transporter Binding and Uptake Inhibition

The primary mechanism of action of methylphenidate and its analogues is the inhibition of dopamine (DAT) and norepinephrine (B1679862) (NET) transporters, leading to increased extracellular concentrations of these neurotransmitters. Comparative studies have consistently demonstrated that substitutions on the phenyl ring of the methylphenidate molecule can significantly influence its binding affinity and potency at these transporters.

In vitro binding assays using rat brain tissue have been instrumental in quantifying the affinity of this compound for monoamine transporters. These studies have shown that para-substitution on the phenyl ring of dl-threo-methylphenidate generally results in retained or even increased affinity for the dopamine transporter. nih.gov Specifically, the order of affinity for the DAT among several para-substituted analogues was found to be bromo > iodo > methoxy (B1213986) > hydroxy. nih.gov

Further detailed analysis of the individual enantiomers of this compound has revealed stereospecific differences in their interaction with DAT and NET. The d-threo enantiomer of this compound is significantly more potent as an inhibitor of both dopamine and norepinephrine uptake compared to its l-threo counterpart. researchgate.net This stereoselectivity is a common feature among phenidate compounds, with the d-threo isomer being the most pharmacologically active. researchgate.net

While potent at DAT and NET, this compound, much like methylphenidate itself, exhibits a very low affinity for the serotonin transporter (SERT). researchgate.netnih.gov Studies have consistently reported that the affinity of methylphenidate derivatives for SERT is substantially lower than for DAT and NET. nih.gov For this compound, the IC50 value for serotonin uptake inhibition was found to be greater than 5 µM, indicating negligible interaction at this site. researchgate.net

Table 1: Comparative in vitro Monoamine Transporter Inhibition (IC50, nM) of this compound and Analogues

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| dl-threo-Methylphenidate | 114 | 289 | >10,000 |

| dl-threo-p-Methoxymethylphenidate | 99 | 496 | >5,000 |

| d-threo-p-Methoxymethylphenidate | 79.4 | 448 | >5,000 |

| l-threo-p-Methoxymethylphenidate | 1140 | 6690 | >5,000 |

| dl-threo-p-Bromomethylphenidate | 42 | 196 | Not Reported |

| dl-threo-p-Hydroxymethylphenidate | 163 | 1160 | Not Reported |

Data sourced from multiple preclinical studies. nih.govresearchgate.net

In Vivo Effects on Locomotor Activity and Dopamine Levels

The stimulant effects of methylphenidate and its analogues are often assessed in animal models by measuring changes in locomotor activity. These studies provide an in vivo correlate of the compounds' effects on central dopaminergic and noradrenergic systems.

Preclinical research has shown that intraperitoneal administration of this compound leads to a significant increase in locomotor activity in rats. nih.gov Notably, the extent of this increase was found to be similar to that produced by equivalent doses of both methylphenidate and p-bromomethylphenidate. nih.gov This suggests that the methoxy substitution at the para-position does not diminish the compound's stimulant properties in this behavioral paradigm.

These locomotor effects are directly linked to the compound's ability to elevate extracellular dopamine levels in key brain regions. Microdialysis studies in the striatum of rats have confirmed that this compound administration increases extracellular dopamine to a similar extent as methylphenidate and p-bromomethylphenidate. nih.gov This finding aligns with the in vitro data, indicating that this compound is an effective dopamine reuptake inhibitor in vivo.

Furthermore, a comparative study on the pharmacokinetics and tissue distribution of the d-threo enantiomers of methylphenidate, p-bromomethylphenidate, and this compound in rats revealed that para-substitution significantly impacts the distribution patterns of these drugs. nih.gov Interestingly, the highest concentration of d-threo-p-methoxymethylphenidate was found in the lung and the brain, highlighting its ability to penetrate the central nervous system. nih.gov

Table 2: Comparative in vivo Effects of this compound and Analogues in Rats

| Compound | Effect on Locomotor Activity | Effect on Striatal Extracellular Dopamine |

|---|---|---|

| Methylphenidate | Increased | Increased |

| This compound | Increased to a similar extent as Methylphenidate | Increased to a similar extent as Methylphenidate |

| p-Bromomethylphenidate | Increased to a similar extent as Methylphenidate | Increased to a similar extent as Methylphenidate |

Findings based on preclinical studies in rats. nih.gov

Metabolism and Pharmacokinetics in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are crucial for determining the viability of a drug candidate by characterizing its interaction with the body. These studies encompass how a drug is absorbed into the bloodstream, distributed to various tissues, chemically altered by metabolic processes, and finally, eliminated from the body.

Plasma Pharmacokinetics in Animal Models (e.g., Rats)

A comparative study in rats examined the plasma pharmacokinetics of the d-threo enantiomers of methylphenidate (MPH), p-bromomethylphenidate (B1244966) (p-Br MPH), and p-methoxymethylphenidate (p-OCH3 MPH) following intraperitoneal administration. nih.gov All three compounds reached their maximum plasma concentration within 10 minutes of injection. nih.gov

The plasma kinetic data for these compounds were analyzed using a two-compartment model, which also accounted for absorption and lag time. nih.gov This model is often used when a drug distributes from a central compartment (like blood and highly perfused organs) to a peripheral compartment (like less perfused tissues) at different rates. ufl.eduuomustansiriyah.edu.iq The plasma concentration-time profile is characterized by an initial rapid decline (distribution phase) followed by a slower decline (elimination phase). uomustansiriyah.edu.iq

The elimination half-life and clearance are critical parameters in pharmacokinetics. The elimination half-life is the time it takes for the concentration of the drug in the plasma to decrease by half, while clearance refers to the volume of plasma cleared of the drug per unit of time.

In the comparative study, the clearance of d-p-OCH3 MPH was substantially higher than that of the bromo derivative (p-Br MPH). nih.gov The calculated mean residence time and elimination half-life for d-p-Br MPH were significantly longer than those for d-MPH and d-p-OCH3 MPH. nih.gov

Table 1: Pharmacokinetic Parameters of d-threo-p-Methoxymethylphenidate and Related Compounds in Rats

| Compound | Mean Residence Time (min) | Elimination Half-Life (min) | Clearance (ml/min/kg) |

| d-threo-p-Methoxymethylphenidate | 33.7 ± 3.4 | 25.0 ± 2.9 | 28.0 ± 2.1 |

| d-threo-Methylphenidate | 31.0 ± 2.1 | 21.7 ± 1.6 | 23.3 ± 1.1 |

| d-threo-p-Bromomethylphenidate | 49.3 ± 4.5 | 34.6 ± 3.3 | 13.9 ± 0.9* |

Data presented as mean ± S.E.M. An asterisk () indicates a significant difference from d-MPH and d-p-OCH3 MPH. Data sourced from a comparative study in rats. nih.gov

Tissue Distribution Profiles in Preclinical Species

Tissue distribution studies are vital to understand where a drug accumulates in the body, which can provide insights into its potential efficacy and sites of action.

A study on the tissue distribution of the d-threo enantiomers of MPH, p-Br MPH, and p-OCH3 MPH in rats revealed that para-substitution significantly influenced the distribution pattern. nih.gov For d-p-OCH3 MPH, the highest concentrations were found in the lung and brain. nih.gov In contrast, d-MPH showed the highest concentrations in the kidney and lung, while d-p-Br MPH was most concentrated in the lung and liver. nih.gov

At 30 minutes post-injection, the levels of d-MPH in the central nervous system were twice as high as those of d-p-OCH3 MPH. nih.gov However, at 120 minutes, the concentration of d-p-OCH3 MPH in the central nervous system was slightly higher than that of d-MPH. nih.gov The bromo derivative consistently showed the highest concentration in the central nervous system at 30, 120, and 180 minutes. nih.gov

Table 2: Tissue Distribution of d-threo-p-Methoxymethylphenidate in Rats

| Tissue | Concentration (ng/g or ng/ml) |

| Brain | Highest concentration observed along with lung |

| Kidney | Lower concentration compared to d-MPH |

| Lung | Highest concentration observed along with brain |

| Liver | Lower concentration compared to d-p-Br MPH |

*This table provides a qualitative summary of the tissue distribution based on the provided research. nih.gov

Plasma Protein Binding

Plasma protein binding refers to the extent to which a drug attaches to proteins in the blood plasma. wikipedia.org The unbound fraction of the drug is generally the pharmacologically active form that can be metabolized and excreted. wikipedia.org

Studies were conducted on the plasma protein binding of d-p-OCH3 MPH. nih.gov While the specific quantitative data is not detailed in the provided search results, the research indicates that plasma protein binding was one of the factors investigated to explain the differences in in vivo and in vitro activity among the studied methylphenidate analogs. nih.gov

Resistance to Plasma Degradation

The stability of a drug in plasma is a critical pharmacokinetic parameter, as instability can lead to rapid clearance and poor in vivo bioavailability. ricardinis.ptnih.gov Compounds containing ester functional groups, such as this compound, are potentially susceptible to hydrolysis by plasma esterases, including butyrylcholinesterase (BChE) and carboxylesterases (CES). nih.gov The rate of this degradation can vary significantly between species due to differences in the types and expression levels of these enzymes. nih.gov

A comparative study in rats involving the d-threo enantiomers of methylphenidate (MPH) and its para-substituted analogs, including this compound (p-OCH3 MPH), included an investigation into the compounds' resistance to plasma degradation. nih.gov This analysis is crucial because rapid hydrolysis of the methyl ester group to the inactive metabolite, ritalinic acid, is a primary metabolic pathway for methylphenidate. The study aimed to understand how para-substitution on the phenyl ring influences the compound's pharmacokinetic profile and, by extension, its stability against plasma enzymes. nih.gov While the study confirmed this investigation was performed, specific quantitative data on the half-life or degradation rate of this compound in plasma were not detailed. nih.gov Generally, plasma stability assays involve incubating the compound in plasma from different species (e.g., human, rat, mouse) at 37°C and monitoring the depletion of the parent compound over time using methods like LC-MS/MS. ricardinis.ptnih.gov

In Vitro Metabolism Studies

In vitro models are indispensable tools in preclinical drug development for elucidating metabolic pathways and identifying potential drug-drug interactions. europa.eu These systems, which primarily use liver-derived preparations, allow for a controlled examination of a compound's biotransformation.

Characterization using Liver Microsomes (e.g., Human and Animal Origin)

Liver microsomes are vesicular fragments of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govmdpi.com They are a standard and cost-effective tool for assessing metabolic stability, identifying metabolites, and conducting reaction phenotyping to determine which CYP enzymes are responsible for a drug's metabolism. nih.govthermofisher.com Studies using microsomes from various species (e.g., human, rat, dog) are performed to identify potential differences in metabolism, which helps in selecting the appropriate animal models for toxicology studies. europa.eu

While specific studies detailing the metabolism of this compound in liver microsomes are not extensively available in the published literature, research on analogous compounds provides insight. For instance, the metabolism of para-methoxymethamphetamine (PMMA), a structurally related compound, was extensively studied in human liver microsomes (HLMs). nih.gov In these studies, HLMs were used to identify the primary metabolic pathways, which were found to be O-demethylation and N-demethylation, catalyzed by CYP enzymes. nih.gov A similar methodological approach would be applied to this compound to identify its oxidative metabolites.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6)

The cytochrome P450 (CYP) system is a family of enzymes responsible for the oxidative metabolism of the vast majority of clinically used drugs. nih.gov CYP2D6, in particular, is a highly polymorphic enzyme known to metabolize approximately 20-25% of all drugs, especially those acting on the central nervous system, such as antidepressants and amphetamines. nih.govmdpi.com Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes, including poor, intermediate, normal, and ultrarapid metabolizers, which can significantly affect drug efficacy and toxicity. nih.govnih.gov

Given that other phenidates and related stimulants are metabolized by CYP enzymes, it is highly probable that CYP2D6 plays a role in the biotransformation of this compound. Studies on the closely related compound PMMA have demonstrated a significant influence of CYP2D6 genetics on its metabolism in human liver microsomes. nih.gov The formation of PMMA's primary O-demethylated metabolite, 4-hydroxymethamphetamine (OH-MA), and its catechol metabolite was found to be largely dependent on CYP2D6 activity. nih.gov It is therefore hypothesized that the analogous O-demethylation of this compound to p-hydroxymethylphenidate would also be catalyzed by CYP2D6. Direct investigation using recombinant human CYP enzymes or chemical inhibitors in microsomal incubations would be required to confirm the specific contribution of CYP2D6 and other isoforms to the metabolism of this compound.

Identification of Metabolic Pathways and Metabolites

Identifying the metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and identifying any metabolites that could be pharmacologically active or toxic. nih.govwuxiapptec.com For this compound, two primary metabolic pathways can be hypothesized based on its structure and data from related compounds:

Ester Hydrolysis: Similar to its parent compound, methylphenidate, this compound is expected to undergo hydrolysis of its methyl ester group, catalyzed by carboxylesterases, to form p-methoxyritalinic acid. For methylphenidate, this is the major metabolic pathway, yielding the pharmacologically inactive ritalinic acid. ricardinis.pt

CYP-Mediated Oxidation: The methoxy (B1213986) group on the phenyl ring presents a target for oxidative metabolism. O-demethylation, a common reaction catalyzed by CYP enzymes (likely CYP2D6), would yield p-hydroxymethylphenidate. nih.gov This metabolite could then potentially undergo further conjugation (Phase II metabolism). Other potential oxidative reactions could include hydroxylation on the piperidine (B6355638) ring. ricardinis.pt

A study on the metabolism of the analogous compound PMMA in human liver microsomes identified several metabolites, providing a model for what might be expected for this compound. nih.gov

Table 1: Metabolites of Para-Methoxymethamphetamine (PMMA) Identified in Human Liver Microsome Studies

| Metabolite Name | Abbreviation | Metabolic Pathway |

| 4-Hydroxymethamphetamine | OH-MA | O-Demethylation |

| Para-methoxyamphetamine | PMA | N-Demethylation |

| 4-Hydroxyamphetamine | OH-A | O-Demethylation & N-Demethylation |

| Dihydroxymethamphetamine | di-OH-MA | O-Demethylation & Aromatic Hydroxylation |

| Oxilofrine | - | Aromatic Hydroxylation & N-Demethylation |

This table is based on data from a study on PMMA and is presented as a predictive model for the potential metabolic pathways of this compound. nih.gov

Application of Hepatocyte and S9 Fractions in Metabolism Research

While microsomes are excellent for studying Phase I metabolism, they lack the soluble enzymes responsible for most Phase II conjugation reactions. To gain a more complete picture of a drug's metabolic fate, other in vitro systems are employed. nih.govnih.gov

S9 Fraction: The S9 fraction is the supernatant obtained from a 9,000g centrifugation of a liver homogenate. mdpi.comxenotech.com It contains both microsomes and the cytosolic fraction, thereby including both Phase I (e.g., CYPs) and many Phase II enzymes (e.g., sulfotransferases, N-acetyltransferases). This makes the S9 fraction a more comprehensive, yet still relatively simple and cost-effective, system for screening metabolic stability against a wider range of metabolic processes. nih.govnih.gov

Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors within an intact cellular structure. nih.gov They can be used to study Phase I and Phase II metabolism, uptake and efflux transporters, and to predict in vivo metabolic clearance. mdpi.com

Table 2: Comparison of In Vitro Liver-Based Metabolism Systems

| Feature | Liver Microsomes | Liver S9 Fraction | Hepatocytes |

| Enzyme Content | Phase I (CYPs, FMOs) | Phase I and most Phase II (Cytosolic) | Full complement of Phase I & II |

| Cofactors | Must be added externally (e.g., NADPH) | Must be added externally (e.g., NADPH, UDPGA) | Endogenously present |

| Cellular Structure | Vesicular fragments | Lysed cell supernatant | Intact, viable cells |

| Transporter Activity | Absent | Absent | Present |

| Primary Use | Phase I stability, metabolite ID, CYP inhibition/phenotyping | Broader metabolic screening (Phase I & II) | Clearance prediction, transporter studies, induction |

This table provides a general comparison of the most common in vitro systems used in preclinical metabolism research. nih.govnih.govxenotech.com

No specific studies utilizing hepatocyte or S9 fractions for this compound metabolism have been identified in the literature. However, these systems would be the logical next step after initial microsomal studies to explore potential conjugation pathways for any hydroxylated metabolites and to obtain a more quantitative prediction of hepatic clearance.

Organ-on-a-chip Models for Metabolic Predictions

Organ-on-a-chip (OOC) technology represents the next frontier in in vitro modeling. mdpi.com These microfluidic devices culture cells in a 3D environment with continuous perfusion, better mimicking the physiological and mechanical microenvironment of a human organ. mdpi.com Liver-on-a-chip (LOC) models, which typically use primary human hepatocytes, have shown promise in maintaining cell viability and metabolic function for extended periods, far longer than conventional static cultures. nih.govazar-innovations.com This longevity allows for the study of low-turnover drugs and the long-term effects of drug exposure, such as enzyme induction. azar-innovations.com Multi-organ-chips (MOCs) that connect a liver model with other organ models (e.g., gut, kidney) can be used to study complex ADME processes, including the effects of metabolites formed in the liver on other tissues. nih.govtno.nl

Currently, the application of OOC technology is an emerging area of research, and there are no published studies using these advanced models to investigate the metabolism of this compound. However, as the technology matures, LOC and MOC systems could provide highly accurate predictions of the compound's human pharmacokinetics and potential organ-specific toxicities before clinical trials. tno.nl

Advanced Analytical Methodologies for P Methoxymethylphenidate Research

Chromatographic Techniques

Chromatography is fundamental to the analysis of p-MeO-MPH, enabling the separation of the compound from complex matrices and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenidate analogs due to its high resolution and applicability to a wide range of compounds.

p-Methoxymethylphenidate possesses two chiral centers, resulting in four possible stereoisomers. The separation of these enantiomers is critical as they may exhibit different pharmacological profiles. Chiral Stationary Phase (CSP) HPLC is the premier method for determining the enantiomeric purity of such compounds. libretexts.orgthermofisher.comeuropa.eu This technique relies on a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. europa.eu

For phenidate analogs, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. elte.hu The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector of the stationary phase. europa.eu The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. researchgate.net The addition of a small amount of an acidic or basic modifier can also improve peak shape and resolution. researchgate.net HPLC analysis using a chiral stationary phase can confirm an enantiomeric excess of ≥99% for phenidate compounds.

Table 1: Illustrative HPLC Parameters for Chiral Separation of p-MeO-MPH Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

HPLC systems are frequently coupled with various detectors to enhance selectivity and sensitivity. researchgate.net

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detectors are the most common type used with HPLC. thermofisher.com They are robust and effective for compounds containing a chromophore, such as the aromatic ring in p-MeO-MPH. researchgate.net The methoxy (B1213986) group on the phenyl ring will influence the absorption maximum. While versatile, UV-Vis detection may lack the sensitivity for trace-level analysis and the specificity to distinguish between compounds with similar absorption spectra. chromatographyonline.comresearchgate.net

Fluorescence Detection: For analytes that fluoresce or can be derivatized to be fluorescent, fluorescence detectors offer significantly higher sensitivity and selectivity than UV-Vis detectors. researchgate.netmeasurlabs.com While p-MeO-MPH itself is not strongly fluorescent, derivatization with a fluorescent tag can enable highly sensitive detection, which is particularly useful for analysis in biological matrices. mdpi.comnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. nih.gov This technique allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation patterns, making it a powerful tool for unambiguous identification. nih.govmdpi.com

Table 2: Typical Detector Parameters for HPLC Analysis of p-MeO-MPH

| Detector | Parameter | Typical Value/Setting |

|---|---|---|

| UV-Vis (PDA) | Wavelength | 220 nm (for general screening) or scanned from 200-400 nm |

| Bandwidth | 4 nm | |

| Fluorescence | Excitation Wavelength (λex) | ~260 nm (native) or specific to derivatizing agent |

| Emission Wavelength (λem) | ~290 nm (native) or specific to derivatizing agent | |

| Mass Spectrometry (MS) | Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | |

| Mass Range | m/z 50-500 |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone for the routine analysis of many psychoactive substances, including phenidate analogs. researchgate.net For GC analysis, compounds must be thermally stable and volatile. While some phenidates can be analyzed directly, derivatization is often employed to improve chromatographic behavior and thermal stability. researchgate.net

The selection of the GC column is critical, with non-polar or medium-polarity columns like those with a 5% phenyl polysiloxane stationary phase being commonly used. researchgate.net The temperature program is optimized to ensure adequate separation from other compounds and good peak shape.

Table 3: Representative GC Parameters for p-MeO-MPH Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 260 °C |

| Oven Program | Initial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Injection Mode | Splitless |

| Detector | Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

Spectrometric Techniques

Spectrometric methods, especially mass spectrometry, are indispensable for the structural elucidation and confirmation of p-MeO-MPH.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a chromatographic separation method like GC or HPLC, it provides highly specific identification. nih.govnist.gov The ionization process, typically Electron Ionization (EI) in GC-MS or Electrospray Ionization (ESI) in LC-MS, can cause the molecule to fragment in a predictable manner. This fragmentation pattern serves as a chemical "fingerprint" that can be used for structural identification. technologynetworks.com

For phenidate analogs, a common fragmentation pathway involves the cleavage of the ester group and the piperidine (B6355638) ring. In EI-MS, a characteristic fragment for many phenidates is observed at m/z 84, corresponding to the piperidine ring fragment. The presence of the p-methoxy substituent on the phenyl ring of p-MeO-MPH would lead to characteristic fragments reflecting this structural feature.

Table 4: Predicted Characteristic Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Ion Structure | Description |

|---|---|---|

| 265 | [C15H21NO3]+• | Molecular Ion (M+•) |

| 206 | [M - COOCH3]+ | Loss of the methoxycarbonyl group |

| 121 | [CH3O-C6H4-CH]+• | Fragment containing the p-methoxyphenyl group |

| 84 | [C5H10N]+ | Piperidine ring fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including novel psychoactive substances. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For the structural validation of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the piperidine ring, the methoxy group, and the methyl ester group. libretexts.org

The chemical shift (δ) of each proton signal is indicative of its electronic environment. For example, the aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), while the aliphatic protons of the piperidine ring would be found in the upfield region. The protons of the methoxy group would likely appear as a sharp singlet. Spin-spin coupling between adjacent non-equivalent protons would result in the splitting of signals, providing further structural insights. docbrown.info

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. docbrown.info Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the carbon skeleton of the molecule. docbrown.info

The chemical shifts of the carbon signals are dependent on their hybridization and the electronegativity of attached atoms. For example, the carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 170-180 ppm, while the aromatic carbons would appear between 110 and 160 ppm. The aliphatic carbons of the piperidine ring and the methyl and methoxy groups would resonate at higher field strengths. docbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.5 | 114 - 160 |

| Piperidine Protons | 1.5 - 3.5 | 25 - 60 |

| Methine Proton (CH-COOCH₃) | 3.5 - 4.0 | 50 - 60 |

| Methoxy Protons (Ar-OCH₃) | 3.7 - 3.9 | ~55 |

| Methyl Ester Protons (COOCH₃) | 3.6 - 3.8 | ~52 |

| Carbonyl Carbon (C=O) | - | 170 - 175 |

Note: These are predicted ranges based on known chemical shift data for similar functional groups. pitt.edusigmaaldrich.comcarlroth.com Actual values would need to be determined experimentally.

Sample Preparation and Purification for Analytical Accuracy

The accuracy and reliability of any analytical method heavily depend on the sample preparation and purification procedures. agriculturejournals.cz For the analysis of this compound in biological matrices such as plasma or urine, it is crucial to remove interfering substances like proteins, lipids, and salts that can suppress the analyte signal or damage the analytical instrumentation. nih.govresearchgate.net

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile (B52724) or methanol (B129727) is added to the plasma or serum sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. researchgate.net The choice of solvent is critical and depends on the polarity of the analyte. LLE can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. nih.gov It utilizes a solid sorbent material packed in a cartridge to selectively retain the analyte from the sample matrix. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. Polymeric reversed-phase sorbents are often used for the extraction of drugs like methylphenidate and its analogs from plasma. nih.govresearchgate.net

For urine samples, a "dilute-and-shoot" approach may be sufficient for some analyses, where the urine is simply diluted with the mobile phase before injection. dergipark.org.tr However, for lower concentrations or to remove matrix effects, enzymatic hydrolysis to cleave glucuronide conjugates followed by extraction is often necessary. nih.govtiaft.org

The choice of sample preparation method depends on the analytical technique being used, the required sensitivity, and the nature of the biological matrix. For quantitative analysis, the use of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is essential to correct for any loss of analyte during sample preparation and for variations in instrument response. nih.gov

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in visualizing and predicting the behavior of a ligand as it approaches and interacts with its biological target. These techniques build a three-dimensional model of the ligand-receptor complex and simulate its motion over time, offering insights that are often inaccessible through experimental methods alone.

A primary application of computational modeling for p-Methoxymethylphenidate is the prediction of its binding pose within the active site of monoamine transporters. This process typically begins with molecular docking, a method that computationally places the ligand into the binding site of a receptor to find the most favorable orientation and conformation. mdpi.com

Docking algorithms use scoring functions to rank potential poses based on calculated binding affinities. mdpi.comuni-duesseldorf.de For this compound, the primary target for these studies is the dopamine (B1211576) transporter (DAT), a key site of action for methylphenidate and its analogs. erowid.org The goal is to identify the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand within the DAT binding pocket.

Following docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and assess their stability. MD simulations calculate the forces between atoms and use them to simulate the movements of the protein and ligand over time, providing a more dynamic and realistic view of the binding event. dundee.ac.uk The stability of a predicted pose during an MD simulation is a strong indicator of its viability. dundee.ac.uk

Table 1: Key Methodologies in Predicting Ligand-Receptor Binding Poses

| Methodology | Description | Application to this compound |

| Molecular Docking | Computes the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com | Predicts the binding mode of this compound within the dopamine transporter (DAT) binding site. |

| Scoring Functions | Mathematical methods used to approximate the binding affinity between a protein and a ligand. uni-duesseldorf.de | Ranks different docking poses of this compound to identify the most likely binding conformation. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, allowing for the observation of complex dynamic events. | Validates the stability of the docked pose of this compound and explores conformational changes in the ligand-DAT complex. |

Elucidation of Molecular Behavior at Biological Targets

MD simulations extend beyond pose prediction to elucidate the detailed molecular behavior of this compound at its biological targets. By analyzing the trajectory of the simulation, researchers can understand how the ligand affects the structure and dynamics of the receptor. Studies on related methylphenidate analogs have focused on their interaction with the dopamine transporter, which is known to be a primary target. erowid.orgresearchgate.net

These simulations can reveal:

Key Amino Acid Interactions: Identifying the specific amino acid residues in the transporter that form stable and significant interactions with the methoxy (B1213986) group on the phenyl ring of this compound.

Conformational Changes: Determining if the binding of the ligand induces conformational changes in the transporter, which is crucial for understanding the mechanism of action (e.g., inhibition of neurotransmitter reuptake).

Water Molecule Dynamics: Investigating the role of water molecules within the binding site, as they can mediate interactions between the ligand and the protein. dundee.ac.uk

Binding Free Energy: Calculating the binding free energy, which provides a quantitative measure of binding affinity and can be compared with experimental data. mdpi.com

This detailed understanding of molecular behavior helps to explain the structure-activity relationships observed within the series of methylphenidate analogs. erowid.org

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of a molecule's properties based on the principles of quantum mechanics. chemrxiv.org These methods can compute electronic structure and reactivity properties that are fundamental to how this compound interacts with its biological environment. plos.org

Ab initio (from first principles) and Density Functional Theory (DFT) are two major classes of quantum chemical methods. wikipedia.org Ab initio methods, such as Hartree-Fock, solve the Schrödinger equation without using empirical parameters, making them highly accurate but computationally expensive. wikipedia.org

DFT, a widely used alternative, calculates the electronic structure based on the electron density, which is computationally less demanding than calculating the full many-electron wavefunction. frontiersin.org Hybrid DFT methods are particularly popular for their balance of accuracy and computational cost. plos.org For a molecule like this compound, DFT can be used to optimize its three-dimensional geometry and calculate various electronic properties to understand its intrinsic chemical nature.

Quantum chemical calculations can determine several key properties of this compound that influence its interaction with receptors. plos.org

Molecular Electrostatic Potential (MEP): The MEP map reveals the distribution of charge on the surface of the molecule. This is crucial for understanding electrostatic interactions with the receptor's binding site, highlighting regions that are likely to act as hydrogen bond donors or acceptors.